molecular formula C15H24N4O2 B3100237 tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate CAS No. 1365988-01-7

tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate

カタログ番号 B3100237
CAS番号: 1365988-01-7
分子量: 292.38 g/mol
InChIキー: LTUNQENFGUBZMM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors .

科学的研究の応用

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines, including analogs with structural similarities to tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate, were synthesized as ligands for the histamine H4 receptor (H4R). These compounds were developed from a pyrimidine hit identified in a high-throughput screening (HTS) campaign, with further structure-activity relationship (SAR) studies optimizing their potency. The optimization involved modifications to the core pyrimidine moiety and various positions on the pyrimidine ring. One of the optimized compounds demonstrated significant in vitro potency, anti-inflammatory activity in an animal model, and antinociceptive activity in a pain model, highlighting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

MAP Kinase Inhibitors

Another study focused on the synthesis of a p38 MAP kinase inhibitor potentially useful for treating rheumatoid arthritis and psoriasis. This research involved a novel six-step synthesis suitable for large-scale preparation, which included a highly chemoselective Grignard addition involving a structure similar to tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate. The synthesis aimed to improve the pharmacokinetic profile while maintaining inhibitory activity against the enzyme, demonstrating the compound's potential in drug development programs (Chung et al., 2006).

Nociceptin Antagonists

Efficient and practical asymmetric synthesis of a compound structurally related to tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate was developed as an intermediate for synthesizing nociceptin antagonists. This synthesis involved diastereoselective reduction and isomerization steps, proving applicable for large-scale operation. The production of enantiomerically pure compounds supports their potential use in developing therapies targeting nociceptin receptors (Jona et al., 2009).

SK Channel Activators

A study identified a small molecule, GW542573X, as an activator of small-conductance Ca2+-activated K+ (SK, KCa2) channels, with a structure akin to tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate. This molecule was found to be the first SK1-selective compound described, showcasing a new mechanism of action as both a modulator and an opener of SK channels. Such compounds could have significant implications in developing treatments for diseases modulated by SK channels (Hougaard et al., 2009).

特性

IUPAC Name

tert-butyl N-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)17-10-12-5-8-19(9-6-12)13-4-7-16-11-18-13/h4,7,11-12H,5-6,8-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUNQENFGUBZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。